molecular formula C19H23FN4O2 B2412718 4-cyclopropyl-3-(1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1797737-61-1

4-cyclopropyl-3-(1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2412718
CAS No.: 1797737-61-1
M. Wt: 358.417
InChI Key: CZPISIVDJCTTDT-UHFFFAOYSA-N
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Description

4-cyclopropyl-3-(1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H23FN4O2 and its molecular weight is 358.417. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : Compounds related to 1,2,4-triazoles, like 4-cyclopropyl-3-(1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one, have been synthesized and structurally characterized. Studies involving single crystal X-ray diffraction show the presence of various intermolecular interactions in these compounds, which play a significant role in molecular packing and are evaluated through computational methods (Shukla et al., 2017).

2. Biological Activity

  • Antibacterial and Antimicrobial Properties : Derivatives of 1,2,4-triazoles, closely related to the compound , have been evaluated for their antibacterial and antimicrobial activities. For instance, certain fluoroquinolones derived from these compounds have shown significant antibacterial activity against various bacterial strains, including multidrug-resistant strains (Huang et al., 2010).
  • Antimycobacterial Activity : Some triazole derivatives exhibit promising in vitro and in vivo activity against Mycobacterium tuberculosis, indicating potential use in tuberculosis treatment (Kumar et al., 2008).

3. Imaging and Diagnostic Applications

  • PET Imaging for Fatty Acid Amide Hydrolase : Certain triazole derivatives, similar in structure, have been developed as PET tracers for imaging fatty acid amide hydrolase in animal brains. This indicates potential applications in neurological research and diagnostics (Kumata et al., 2015).

4. Enzyme Inhibition Studies

  • Inhibition of Acetylcholinesterase and Other Enzymes : Triazole bearing azinane analogues, closely related to the compound, have been synthesized and found to be effective inhibitors of enzymes like acetylcholinesterase, indicating potential therapeutic applications for diseases like Alzheimer’s (Asif et al., 2022).

5. Crystallography and Molecular Docking

  • Structural Characterization and Docking Studies : Studies involving crystallography and molecular docking of related triazole compounds have provided insights into their molecular stabilities and potential as EGFR inhibitors, highlighting their relevance in cancer research (Karayel, 2021).

Properties

IUPAC Name

4-cyclopropyl-5-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2/c1-22-19(26)24(16-6-7-16)18(21-22)14-8-10-23(11-9-14)17(25)12-13-2-4-15(20)5-3-13/h2-5,14,16H,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPISIVDJCTTDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)F)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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